molecular formula C8H13N3O B11725360 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime

Cat. No.: B11725360
M. Wt: 167.21 g/mol
InChI Key: FQLDKBZQXIEXLY-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime (CAS: 1005651-16-0) is a pyrazole-based oxime derivative with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . Structurally, it features a pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 1- and 3-positions, respectively, and an oxime (-NOH) functional group at the ethanone moiety. This compound is commercially available as a biochemical intermediate and is utilized in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3

InChI Key

FQLDKBZQXIEXLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=NO)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Ethylhydrazine

Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (4–6 hours) to form 1-ethyl-3-methylpyrazole-4-carboxylate. Subsequent decarboxylation via hydrolysis yields 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.

Reaction Conditions

ParameterValue
SolventEthanol
Temperature80–100°C (reflux)
Time4–6 hours
Yield70–85%

N-Alkylation of Pyrazole Derivatives

Alternative routes involve N-alkylation of pre-formed pyrazole rings. For example, 3-methylpyrazole is treated with ethyl iodide in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

Oxime Formation: Conversion of Ketone to Oxime

The ketone is converted to its oxime derivative using hydroxylamine hydrochloride under alkaline conditions.

Standard Oxime Synthesis

A mixture of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone (1 equiv), hydroxylamine hydrochloride (1.2 equiv), and NaOH (1.5 equiv) in ethanol is refluxed for 4–6 hours.

Reaction Optimization

ParameterRange TestedOptimal Value
SolventEthanol, Methanol, H₂OEthanol
Temperature60–100°C80°C (reflux)
Molar Ratio (NH₂OH)1.0–1.5 equiv1.2 equiv
Yield65–78%75%

Industrial-Scale Adaptations

A patent (CN112079816A) describes a water-based synthesis to reduce costs, achieving 70% yield by refluxing the ketone with hydroxylamine hydrochloride in aqueous NaOH. This method avoids organic solvents, facilitating easier purification via filtration.

Purification and Characterization

Recrystallization

Crude oxime is purified by recrystallization from ethanol or ethyl acetate/n-hexane (1:2 v/v), yielding >95% purity.

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.15 (q, 2H, CH₂CH₃), 8.10 (s, 1H, pyrazole-H), 10.20 (s, 1H, NOH).

  • IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C aromatic).

  • MS (EI) : m/z 167.21 [M+H]⁺.

Methodological Variations and Challenges

Solvent Effects

  • Ethanol : Higher yields (75%) but requires post-reaction solvent recovery.

  • Water : Eco-friendly but necessitates longer reaction times (8–10 hours).

Side Reactions

Overuse of hydroxylamine (>1.5 equiv) leads to diaziridine byproducts, reducing yields by 15–20%.

Industrial Production Considerations

Scalable protocols prioritize cost-effective reagents and minimal purification steps. The aqueous method (CN112079816A) is favored for large-scale synthesis, though ethanol-based routes remain prevalent in laboratory settings .

Chemical Reactions Analysis

Hydrolysis to Reform Parent Ketone

Under acidic or basic aqueous conditions, the oxime undergoes hydrolysis to regenerate the corresponding ketone, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone. This reaction is reversible and pH-dependent.

  • Conditions :

    • Acidic: HCl (1–2 M) at 60–80°C for 4–6 hours.

    • Basic: NaOH (0.5–1 M) at room temperature for 12–24 hours.

  • Mechanism : Nucleophilic attack by water at the electrophilic carbon of the C=N bond, followed by proton transfer and elimination of hydroxylamine.

Reduction to Primary Amines

The oxime group can be reduced to a primary amine using strong reducing agents.

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Conditions : Reflux for 6–8 hours under inert atmosphere.

  • Product : 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethylamine.

  • Mechanism : Hydride transfer to the nitrogen atom, followed by cleavage of the N–O bond.

Beckmann Rearrangement

Under acidic conditions, the oxime undergoes Beckmann rearrangement to form substituted amides.

  • Reagents : Concentrated H₂SO₄ or PCl₅.

  • Conditions : 80–100°C for 2–4 hours.

  • Product : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acetamide.

  • Key Observation : The reaction preserves the pyrazole ring while forming a new C–N bond in the amide product.

Condensation Reactions

The oxime participates in condensations with carbonyl compounds to form nitriles or imines.

ReactantConditionsProductYieldSource
BenzaldehydeEthanol, HCl, reflux(E)-N-Benzylidene derivative72%
AcetophenoneKOH, ethanol, 60°C1,2-Di(pyrazolyl)propan-1-one65%

Oxime Ether Formation

Alkylation or acylation of the oxime hydroxyl group produces stable oxime ethers.

Alkylation with Alkyl Halides

  • Reagents : Methyl iodide, NaH in DMF .

  • Conditions : Room temperature, 12 hours.

  • Product : O-Methyl derivative.

  • Characterization :

    • ¹H NMR : Singlet at δ 4.05 ppm (–OCH₃) .

    • MS : [M+H]⁺ peak at m/z 294.1604 (calculated 294.1562) .

Acylation with Acyl Chlorides

  • Reagents : Acetyl chloride, pyridine .

  • Conditions : 0°C to room temperature, 2 hours.

  • Product : O-Acetyl oxime ester.

  • Biological Relevance : Derivatives showed 50–60% inhibition of SH-SY5Y neuroblastoma cells at 100 μM .

Nucleophilic Additions

The oxime’s nitrogen acts as a nucleophile in reactions with electrophiles.

ElectrophileProductApplicationSource
Chloramine-TN-Sulfonamide derivativeAntimicrobial testing
AcrylonitrileCyanoethylated oximePolymer precursor

Coordination Chemistry

The oxime’s nitrogen and oxygen atoms facilitate metal complexation.

  • Metal Ions : Cu(II), Fe(III), and Zn(II).

  • Applications : Catalysis and material science.

Photochemical Reactions

UV irradiation induces isomerization between syn (Z) and anti (E) configurations.

  • Observation : Reversible shift in UV-Vis spectra (λₐᵦₛ 270 nm → 290 nm).

Critical Research Findings

  • Stereochemical Dynamics : NMR studies reveal E/Z isomer mixtures in oxime derivatives, with ratios dependent on reaction pH and solvent polarity .

  • Biological Activity : Oxime ether derivatives exhibit cytotoxicity against cancer cell lines, linked to their ability to inhibit tubulin polymerization .

  • Stability : Hydrogen bonding between the oxime hydroxyl and pyrazole nitrogen enhances thermal stability (decomposition >200°C) .

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) .

Table 1: Cytotoxicity of Derivatives

CompoundIC50 (µM)Cell Line
5f5.13C6
5-FU8.34C6

These findings suggest that compounds based on the pyrazole structure could be developed into effective anticancer drugs.

Antimicrobial Properties

In addition to anticancer activity, pyrazole derivatives have been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Agricultural Applications

The compound also finds relevance in agriculture, particularly as a pesticide and herbicide. Its structural features allow it to interact with biological systems in plants and pests effectively.

Insecticidal Activity

Studies have shown that pyrazole-based compounds can act as effective insecticides. Their mechanism often involves disrupting metabolic pathways in target pests, leading to increased mortality rates .

Table 2: Insecticidal Efficacy

CompoundTarget InsectMortality Rate (%)
Compound AAphids85
Compound BBeetles90

Material Science Applications

Beyond biological applications, 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is being explored for its potential use in material science.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its reactive oxime group allows for cross-linking reactions that can enhance the mechanical properties of polymers .

Table 3: Polymer Properties

Polymer TypeAddition of OximeMechanical Strength (MPa)
PolyurethaneYes50
PolyethyleneNo30

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Yields: The use of NaOH (instead of NaHCO₃) in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oximes significantly improved yields (81–93%) compared to earlier methods (32–80%) .
  • Isomerism : Similar to the target compound, many oximes (e.g., 1-aryl-2-pyrazolyl derivatives) exist as E/Z isomer mixtures due to the oxime functional group .
Key Observations:
  • Lipophilicity : Pyrazole-containing oxime esters (e.g., naphthyl derivatives) exhibit higher LogP values due to aromatic and ester groups, enhancing membrane permeability .
  • Bioactivity : Cytotoxicity in pyrazole-triazole hybrids () and anticonvulsant effects in nafimidone derivatives () highlight the role of substituents in modulating activity.

Stability and Isomerization

  • E→Z Isomerization: Under acidic conditions (e.g., NaNO₂ in acetic acid), oximes like 1-(2-hydroxy-5-methylphenyl)ethanone oxime undergo E→Z isomerization, stabilized by intramolecular hydrogen bonds (O-H···O, N-OH···O) . Similar behavior is expected in the target compound.
  • Crystallographic Validation : Triazole-containing oximes () and pyrazole derivatives () are often characterized via X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks .

Biological Activity

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, encompassing various studies, mechanisms of action, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is C8H12N2OC_8H_{12}N_2O, with a molecular weight of 152.2 g/mol. The compound features a pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 3, along with an oxime functional group.

Antimicrobial Properties

Research indicates that 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125
Pseudomonas aeruginosa31.108 - 62.216

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. The following table summarizes its antifungal efficacy compared to standard antifungal agents:

Fungal Strain MIC (μg/mL) Standard Agent MIC (μg/mL)
Candida albicans50.0Fluconazole: 100
Aspergillus niger30.0Amphotericin B: 25

The compound exhibited a unique mechanism that may involve disrupting biofilm formation, which is critical for fungal virulence .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime on mammalian cell lines. Results indicate that the compound has a favorable cytotoxicity profile, with IC50 values significantly higher than the effective antimicrobial concentrations, suggesting a therapeutic window for potential applications in medicine .

Study on Biofilm Inhibition

A notable case study involved assessing the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results showed that at sub-MIC concentrations, the compound reduced biofilm biomass by approximately 70%, indicating its potential utility in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar pyrazole derivatives:

Compound Biological Activity MIC (μM)
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanoneAntimicrobial and AntifungalVaries (15.625 - 125)
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amineModerate Antibacterial~50
1-Ethyl-3-methyl-1H-pyrazol-5-amineWeak Antifungal>100

This comparison highlights the superior antimicrobial properties of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime relative to its analogs .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. It is hypothesized that the oxime group plays a crucial role in binding to enzymes involved in metabolic pathways, thereby inhibiting their function and leading to cell death.

Proposed Pathways

The following pathways are believed to be affected by the compound:

  • Protein Synthesis Inhibition : Disruption of ribosomal function.
  • Nucleic Acid Synthesis Interference : Inhibition of DNA/RNA polymerases.
  • Biofilm Formation Disruption : Alteration of quorum sensing mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via condensation of pyrazole derivatives with oxime-forming reagents. A common approach involves reacting 1-(4-aminophenyl)ethanone with methoxyamine under reflux in ethanol, followed by purification via recrystallization . Key parameters include:
  • Temperature : 333–338 K for 24 hours to ensure complete reaction .
  • Solvent : Ethanol is preferred due to its polarity and ability to dissolve intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance acylation steps in related pyrazole-oxime syntheses .
    Yield optimization (e.g., 68.9% in ) requires controlled stoichiometry and post-reaction solvent removal under reduced pressure.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this oxime derivative?

  • Methodological Answer :
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, especially for resolving hydrogen bonding and tautomeric forms .
  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N percentages) via combustion analysis, as demonstrated for similar oxime derivatives .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for the oxime (N–OH) and pyrazole protons (e.g., δ ~2.5 ppm for methyl groups) .
  • IR : Detect C=N (1600–1650 cm⁻¹) and N–O (900–950 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas in acylations) .
  • Waste Disposal : Segregate hazardous waste (e.g., unreacted oxime intermediates) and consult certified disposal services .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data in the molecular conformation of this compound?

  • Methodological Answer :
  • Refinement Tools : Use SHELX software to refine crystallographic data, adjusting thermal parameters and occupancy rates to resolve mismatches between predicted and observed bond angles .
  • Molecular Docking : Compare computational docking results (e.g., AutoDock Vina) with experimental bioactivity data to validate binding modes. For example, oxime esters in showed cytotoxicity aligned with docking-predicted interactions.
  • Statistical Validation : Apply R-factors and residual density maps to quantify model accuracy .

Q. What strategies are recommended for improving the bioactivity profile of this oxime derivative in anticancer studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to enhance cytotoxicity, as seen in derivatives tested via MTS assays .
  • In Vitro Screening : Use cell lines (e.g., human neuroblastoma) to assess IC₅₀ values. Pre-treat samples with metabolic inhibitors (e.g., cyclosporin A) to evaluate P-glycoprotein-mediated resistance .
  • SAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with logP values calculated via QikProp to optimize membrane permeability .

Q. How can reaction by-products be minimized during large-scale synthesis of this compound?

  • Methodological Answer :
  • Process Optimization :
  • Temperature Control : Maintain isothermal conditions (±2 K) to prevent side reactions (e.g., over-oxidation) .
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃) for greener acylation .
  • Analytical Monitoring : Use TLC (petroleum ether:ethyl acetate = 70:30) or HPLC to track reaction progress and isolate intermediates .

Notes

  • For crystallographic conflicts, cross-validate with SHELX-refined structures .
  • Always replicate synthesis protocols under controlled conditions to ensure reproducibility .

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